Lenoremycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lenoremycin is a polyether antibiotic that exhibits significant antibacterial and antifungal properties. It is characterized by its complex molecular structure, which includes multiple ether linkages and a sodium salt form, with the molecular formula and a molecular weight of approximately 873.10 g/mol. This compound is derived from certain species of Streptomyces, which are known for producing various bioactive natural products. Lenoremycin has garnered attention for its potential applications in treating drug-resistant infections and its unique mechanism of action against cancer stem cells .

Lenoremycin's chemical reactivity is primarily attributed to its polyether structure, which allows it to form complexes with cations such as sodium, potassium, and calcium. These interactions facilitate the transport of ions across biological membranes, which is crucial for its biological activity. The formation of cation complexes is a key feature of polyether ionophores, enabling them to disrupt ionic homeostasis in target cells. This mechanism can lead to cell death or inhibition of growth in susceptible microorganisms .

Lenoremycin exhibits a broad spectrum of biological activities:

- Antibacterial Activity: Effective against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity: Demonstrates efficacy against fungal strains that are resistant to conventional treatments.

- Antineoplastic Properties: Shows promise in inhibiting cancer cell proliferation, particularly in targeting cancer stem cells, making it a candidate for cancer therapy .

- Mechanism of Action: Lenoremycin induces apoptosis in cancer cells and alters lipid metabolism, which may contribute to its anticancer effects .

The synthesis of lenoremycin involves complex biosynthetic pathways typically found in Streptomyces. Key steps include:

- Polyketide Synthesis: The initial assembly of the carbon backbone occurs through polyketide synthase enzymes.

- Cyclization Reactions: Various cyclization reactions lead to the formation of ether linkages, critical for the compound's structure.

- Post-Translational Modifications: Late-stage modifications such as methylation and hydroxylation further refine the structure and enhance biological activity .

Research into synthetic methods continues to evolve, exploring both natural extraction and synthetic biology approaches to optimize yield and activity.

Lenoremycin has several potential applications:

- Antimicrobial Agent: Used in treating infections caused by resistant bacterial strains.

- Cancer Treatment: Investigated for its ability to target cancer stem cells and inhibit tumor growth.

- Research Tool: Employed in studies examining ion transport mechanisms and cellular responses to polyether antibiotics .

Interaction studies have shown that lenoremycin can alter cellular ion concentrations by forming complexes with metal ions. These interactions can disrupt normal cellular functions, leading to cell death or growth inhibition. Additionally, lenoremycin's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent against malignancies that exhibit resistance to traditional treatments .

Lenoremycin belongs to a class of compounds known as polyether ionophores. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Lasalocid A | 590.79 g/mol | Antiparasitic, antibacterial | |

| Septamycin | 915.16 g/mol | Antibacterial, antifungal | |

| Carriomycin | 885.15 g/mol | Antiproliferative, antibacterial | |

| CP-91,243 | 995.10 g/mol | Antibacterial, antiparasitic | |

| Iso-lasalocid | 590.79 g/mol | Antibacterial |

Uniqueness of Lenoremycin

Lenoremycin is distinguished by its specific action on cancer stem cells and its effectiveness against drug-resistant pathogens. While other polyether ionophores also exhibit antibacterial properties, lenoremycin's dual role as an anticancer agent sets it apart from its counterparts. Its unique structural features contribute to its selective biological activities, making it a promising candidate for further research and therapeutic development .

Molecular Formula and Weight Analysis

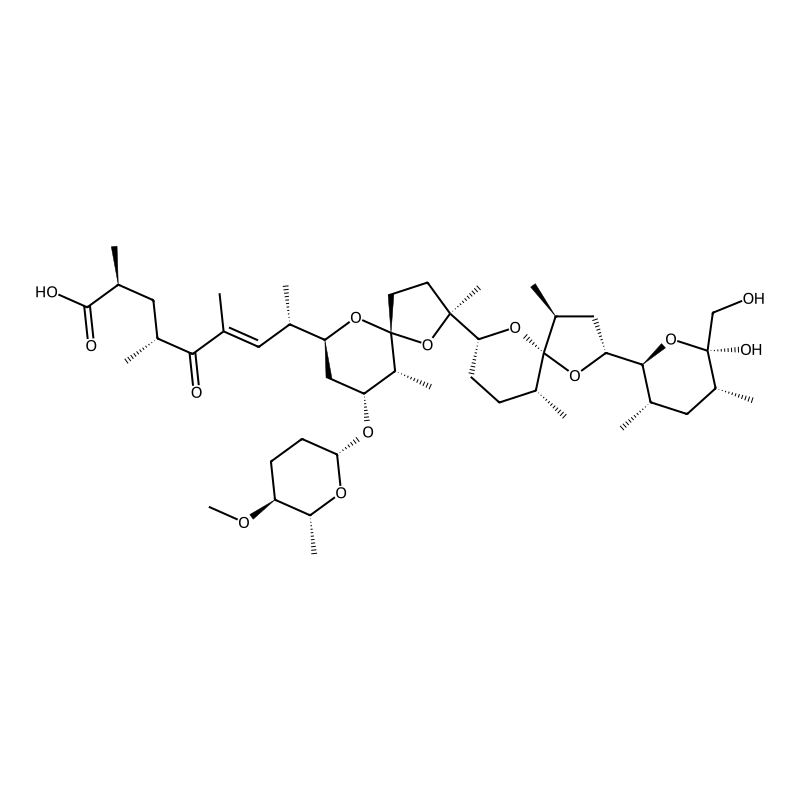

Lenoremycin represents a complex polyether antibiotic with the molecular formula C47H78O13, establishing it as a highly oxygenated macrocyclic compound [1] [2] [3]. The compound exhibits a molecular weight of 851.11 grams per mole, with a precise monoisotopic mass of 850.544243 atomic mass units [2] [4]. This substantial molecular weight places lenoremycin among the larger members of the polyether ionophore family, reflecting its complex multi-ring architecture and extensive substitution pattern.

The compound is officially registered under Chemical Abstracts Service number 51257-84-2, with its sodium salt derivative bearing the distinct registration number 58399-44-3 [3] [5]. Lenoremycin appears as a colorless amorphous powder with a density of 1.18 grams per cubic centimeter and demonstrates a notably high boiling point of 875.5 degrees Celsius at standard atmospheric pressure [3]. The compound exhibits selective solubility characteristics, being readily soluble in ethanol and chloroform while maintaining limited aqueous solubility, consistent with its lipophilic polyether structure [3].

Table 1: Molecular Formula and Weight Analysis

| Property | Value |

|---|---|

| Molecular Formula | C47H78O13 [1] [2] [3] |

| Molecular Weight (g/mol) | 851.11 [2] [3] [6] |

| Monoisotopic Mass (g/mol) | 850.544243 [2] |

| InChI Key | LQFPDTISEHAMNQ-JRSQRZRGSA-N [1] [2] [3] |

| CAS Registry Number | 51257-84-2 [3] [6] |

| Appearance | Colorless Amorphous Powder [3] |

| Density (g/cm³) | 1.18 [3] |

| Boiling Point (°C) | 875.5 at 760 mmHg [3] |

| Solubility | Soluble in Ethanol, Chloroform [3] |

The International Union of Pure and Applied Chemistry name for lenoremycin reflects its complex stereochemical arrangement: (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid [3]. This nomenclature precisely defines the spatial arrangement of all functional groups and stereocenters within the molecule.

Stereochemical Configuration and Conformational Dynamics

Lenoremycin possesses a remarkably complex stereochemical framework characterized by twenty defined stereocenters, all of which exhibit determined absolute configurations [2] [3]. The compound features a distinctive E-configuration at the 6-position double bond, contributing to its overall three-dimensional architecture [2] [3]. The absolute stereochemistry follows the (2S,4R,6E,8S) pattern for the core chain, with additional stereocenters distributed throughout the polyether rings and attached sugar moieties [3].

The molecular architecture of lenoremycin incorporates multiple tetrahydrofuran and tetrahydropyran ring systems interconnected through direct carbon-carbon bonds, spiroketal linkages, and ether bridges [7] [8]. These ring systems create a complex three-dimensional framework that defines the compound's biological activity and physicochemical properties. The presence of spiroketal centers introduces additional conformational constraints, contributing to the molecule's structural rigidity in certain regions while maintaining flexibility in others [8].

Table 2: Stereochemical Configuration Data

| Parameter | Value |

|---|---|

| Total Stereocenters | 20 [2] |

| Defined Stereocenters | 20 [2] |

| Double Bond Stereo | E-configuration (6-position) [2] [3] |

| Configuration | 2S,4R,6E,8S stereochemistry [3] |

| Ring Systems | Multiple tetrahydrofuran and tetrahydropyran rings [7] [8] |

| Spiro Centers | Spiroketal linkages present [8] |

| Conformational Features | Pseudocyclic conformation in solution [9] |

The conformational dynamics of lenoremycin in solution reveal the adoption of a pseudocyclic structure, characteristic of polyether ionophores [9]. This conformation results from intramolecular interactions, particularly hydrogen bonding between the terminal carboxylic acid group and distant hydroxyl functionalities [7] [8]. The pseudocyclic arrangement creates an internal hydrophilic cavity capable of coordinating metal cations while maintaining a lipophilic exterior surface, fundamental to the compound's ionophoric properties [7] [8].

The glycoside moiety attached to the polyether backbone introduces additional conformational considerations. Nuclear magnetic resonance studies indicate that this sugar component does not directly participate in cation coordination but may influence the overall molecular conformation and membrane permeability characteristics [10] [9]. The conformational flexibility of the polyether chain allows for induced-fit binding to various metal cations, with optimal coordination geometry achieved through subtle conformational adjustments [7] [8].

Comparative Structural Analysis with Related Polyethers

Lenoremycin belongs to the broader family of polyether ionophore antibiotics, sharing structural features with well-established compounds such as monensin, nigericin, lasalocid, and salinomycin [7] [8] [11]. However, lenoremycin exhibits distinctive structural characteristics that differentiate it from these related compounds, particularly in its molecular size, ring arrangement, and glycosylation pattern.

Comparative analysis reveals that lenoremycin possesses the largest molecular framework among commonly studied polyether ionophores, with its molecular weight of 851.11 grams per mole exceeding that of monensin (670.87 g/mol), nigericin (724.96 g/mol), lasalocid (590.77 g/mol), and salinomycin (750.98 g/mol) [1] [2] [7]. This increased molecular size correlates with enhanced structural complexity and potentially altered biological activity profiles compared to smaller polyether ionophores.

Table 3: Comparative Analysis with Related Polyethers

| Compound | Molecular Formula | Molecular Weight | Ring Systems | Cation Selectivity |

|---|---|---|---|---|

| Lenoremycin | C47H78O13 [1] [2] | 851.11 [2] [6] | Polyether with glycoside moiety [3] | Monovalent cations [12] |

| Monensin A | C36H62O11 [7] | 670.87 [7] | Polyether with tricyclic spiroketal [7] | Na+/K+ [7] |

| Nigericin | C40H68O11 [7] | 724.96 [7] | Polyether with multiple rings [7] | K+/H+ [7] |

| Lasalocid A | C34H54O8 [7] | 590.77 [7] | Polyether with benzofuran [7] | Ca2+/Mg2+ [7] |

| Salinomycin | C42H70O11 [7] | 750.98 [7] | Polyether with spiroketal [7] | K+/Na+ [7] |

| Dianemycin | C47H78O14 [13] | 867.11 | Polyether with additional hydroxyl [13] | Monovalent cations [13] |

The structural relationship between lenoremycin and dianemycin deserves particular attention, as both compounds share identical carbon and hydrogen frameworks but differ in oxygen content [13]. Dianemycin contains an additional hydroxyl group, resulting in the molecular formula C47H78O14 compared to lenoremycin's C47H78O13 [13]. This single oxygen difference significantly affects their chemical and biological properties, demonstrating the critical importance of precise structural features in polyether ionophore activity.

The ring architecture of lenoremycin incorporates unique spiroketal arrangements that distinguish it from the tricyclic spiroketal system found in monensin or the simpler ring systems present in nigericin [7] [8]. The presence of the glycoside moiety in lenoremycin represents a significant structural departure from most polyether ionophores, potentially affecting membrane permeability and cellular uptake mechanisms [10].

Cation selectivity patterns among polyether ionophores correlate strongly with their internal cavity dimensions and coordination geometry [7] [8]. Lenoremycin demonstrates selectivity for monovalent cations, similar to several other polyether ionophores, but its larger molecular framework may provide altered binding characteristics compared to smaller analogues [12]. The expanded ring system and glycoside attachment may influence the precise coordination environment, potentially affecting both binding affinity and selectivity profiles.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for lenoremycin, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary insights into the molecular architecture [13] [10] [14]. Complete two-dimensional nuclear magnetic resonance assignments for lenoremycin have been established, providing detailed mapping of all carbon and proton environments within the molecule [10] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex carbon framework of lenoremycin, with all forty-seven carbon resonances successfully assigned through selective proton decoupling experiments, relaxation time measurements, and comparison with related polyether compounds [13]. The spectrum displays characteristic resonances for the polyether backbone, including the distinctive spiroketal carbon signals and the various methyl substituents distributed throughout the molecule [13].

The carboxylic acid carbon typically appears in the downfield region around 170-180 parts per million, consistent with other polyether ionophores [13]. The numerous ether carbons produce signals in the 60-90 parts per million range, with the precise chemical shift values depending on their specific ring environments and substitution patterns [13]. Methyl groups attached to the polyether framework exhibit characteristic upfield resonances, typically in the 10-30 parts per million region [13].

Proton nuclear magnetic resonance spectroscopy of lenoremycin reveals complex multipicity patterns arising from the extensive network of coupled protons within the rigid ring systems [10] [9]. The glycoside protons produce characteristic signals that can be distinguished from the polyether backbone protons through two-dimensional correlation experiments [10]. The terminal carboxylic acid proton typically exhibits broad resonance due to exchange phenomena, particularly in protic solvents [9].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide crucial connectivity information for complete structural assignment [10] [14]. These techniques establish direct carbon-proton correlations and longer-range correlations, enabling unambiguous assignment of all resonances within the complex molecular framework [10].

The conformational dynamics of lenoremycin in solution can be monitored through variable-temperature nuclear magnetic resonance studies, revealing temperature-dependent chemical shift changes that reflect conformational equilibria [9]. Nuclear Overhauser effect measurements provide distance constraints that support the pseudocyclic conformation adopted by the molecule in non-polar solvents [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural characterization through systematic fragmentation analysis of lenoremycin [15] [16]. Electrospray ionization mass spectrometry readily produces both protonated molecular ions [M+H]+ at mass-to-charge ratio 851.55 and sodium-cationized species [M+Na]+ at mass-to-charge ratio 873.53 [4]. The sodium adduct typically exhibits higher signal intensity than the protonated species, consistent with the strong affinity of polyether ionophores for alkali metal cations [16].

Table 4: Mass Spectrometric Fragmentation Patterns

| Fragment Type | m/z Value | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| Molecular Ion [M+H]+ | 851.55 [4] | Moderate | Protonation |

| Sodium Adduct [M+Na]+ | 873.53 [4] | Strong | Cationization [16] |

| Loss of Water [M+H-H2O]+ | 833.54 [4] | Weak | Dehydration |

| Loss of 62 Da Fragment | 789.55 | Abundant | Beta-hemiketal cleavage [16] |

| Carboxylic Acid Region | 170-250 | Medium | Carboxyl group loss |

| Polyether Backbone | 400-600 | Medium | Ether bond cleavage |

| Glycoside Cleavage | 300-400 | Low | Glycosidic bond cleavage |

Fast atom bombardment mass spectrometry studies of polyether ionophores, including lenoremycin, reveal characteristic fragmentation patterns that aid in structural identification [16]. The most abundant and diagnostic fragment ion results from the loss of 62 atomic mass units from the molecular ion, corresponding to the elimination of water and carbon dioxide from the beta-hemiketal carboxylic acid moiety [16]. This fragmentation pathway represents a characteristic unimolecular reaction initiated by intramolecular proton transfer from the carboxylic acid to the beta-hemiketal hydroxyl group [16].

The fragmentation of the polyether backbone produces a complex series of fragment ions resulting from cleavage of ether bonds and elimination of neutral molecules such as alcohols and small alkyl groups [16] [17]. The glycoside moiety typically fragments through cleavage of the glycosidic bond, producing characteristic sugar-derived ions that aid in identification of the attached carbohydrate component [16].

Collision-induced dissociation experiments provide additional structural information by promoting specific fragmentation pathways under controlled energy conditions [18]. These studies reveal the relative stabilities of different portions of the lenoremycin molecule and provide insights into the gas-phase conformational preferences of the ionophore-metal complexes [18].

The mass spectrometric behavior of lenoremycin demonstrates typical polyether ionophore characteristics, including the absence of abundant protonated molecular ions in favor of metal-cationized species [16]. This behavior reflects the strong tendency of these compounds to coordinate metal cations rather than accepting protons, consistent with their biological mechanism of action as ionophores [16].

Purity

XLogP3

Exact Mass

Appearance

Storage

Related CAS

Dates

2: Shaaban KA, Saunders MA, Zhang Y, Tran T, Elshahawi SI, Ponomareva LV, Wang X, Zhang J, Copley GC, Sunkara M, Kharel MK, Morris AJ, Hower JC, Tremblay MS, Prendergast MA, Thorson JS. Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. J Nat Prod. 2017 Jan 27;80(1):2-11. doi: 10.1021/acs.jnatprod.6b00948. Epub 2016 Dec 28. PubMed PMID: 28029795; PubMed Central PMCID: PMC5337259.